molecular formula C10H14ClNO B2403627 1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride CAS No. 42528-66-5

1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride

Cat. No.: B2403627
CAS No.: 42528-66-5
M. Wt: 199.68
InChI Key: XYIAYOBFGPNLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a methylpropanone moiety

Scientific Research Applications

1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if used as a pharmaceutical, it would depend on the biological target of the drug .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Some aminophenyl compounds can cause skin and eye irritation, and may be harmful if inhaled or ingested .

Future Directions

Aminophenyl compounds have been studied for various applications, including in the development of new pharmaceuticals and materials . The future directions for this specific compound would depend on its properties and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride typically involves the reaction of 3-nitroacetophenone with methylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like iron powder in acidic medium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of acylated or sulfonated derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Aminophenyl)-2-methylpropan-1-one hydrochloride: Similar structure but with the amino group in the para position.

    1-(3-Aminophenyl)-2-ethylpropan-1-one hydrochloride: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the amino group and the presence of the methylpropanone moiety contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

1-(3-aminophenyl)-2-methylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-7(2)10(12)8-4-3-5-9(11)6-8;/h3-7H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIAYOBFGPNLFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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